molecular formula C14H13BrO3S B8634269 p-Bromobenzyl tosylate

p-Bromobenzyl tosylate

Cat. No. B8634269
M. Wt: 341.22 g/mol
InChI Key: HIEPZTRCSPLLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Bromobenzyl tosylate is a useful research compound. Its molecular formula is C14H13BrO3S and its molecular weight is 341.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Bromobenzyl tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Bromobenzyl tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

p-Bromobenzyl tosylate

Molecular Formula

C14H13BrO3S

Molecular Weight

341.22 g/mol

IUPAC Name

(4-bromophenyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H13BrO3S/c1-11-2-8-14(9-3-11)19(16,17)18-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3

InChI Key

HIEPZTRCSPLLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (257 mg, (428 mg of 60% dispersion), 10.6 mmol, 2 eq) was added to a solution of p-bromobenzyl alcohol (1 g, 5.3 mmol) in dry toluene (30 mL). Once the concomitant effervescing had ceased, p-toluenesulphonyl chloride (2.04 g, 10.6 mmol, 2 eq) was added and the mixture stirred at room temperature, 12 hours. The toluene was removed in vacuo and the residue taken up in water and extracted into ethyl acetate portions. The combined organic layers were washed (brine), dried (MgSO4), filtered, and concentrated in vacuo to give the crude product which was purified by column chromatography (silica gel, eluant:ethyl acetate/heptane mixtures) to give the p-bromobenzyl tosylate as a white solid (yield: 400 mg, 22%);
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two

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